molecular formula C28H22NO2P B1589017 N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 490023-37-5

N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B1589017
M. Wt: 435.5 g/mol
InChI Key: OHGGHRJGBXAKKY-UHFFFAOYSA-N
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Description

“N-Benzyl-N-methyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound with the molecular formula C28H22NO2P . It has a molecular weight of 435.453541 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its name. It contains a dioxaphosphepin ring system, which is fused to two naphthalene rings . The molecule also contains an amine group and a benzyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 635.4±48.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 0.08±0.20 .

Scientific Research Applications

Palladium-Catalyzed Couplings

The compound is utilized in palladium-catalyzed Catellani-type couplings, a method allowing for the ortho-amination and ipso-methylation of aryl- and heteroaryliodides, demonstrating its role in the synthesis of highly substituted ortho-methyl-arenes and heteroarenes. This methodology is significant for introducing methyl groups into small molecules, affecting their biological activity and physical properties (Wilson, 2016).

Antimicrobial Activity

Research on the synthesis and spectral characterization of 4-α-aryl amino benzyl dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides revealed their potential antimicrobial activity. These compounds were synthesized from one-pot reactions and evaluated for their effectiveness against microbial threats, highlighting their potential in pharmaceutical applications (Haranath et al., 2005).

Electrochemical Properties

The compound's derivatives are investigated for their electrochemical properties, specifically in the development of pseudocapacitor electrode materials. This research is crucial for the advancement of energy storage technologies, indicating the material's potential in enhancing the performance of electrochemical supercapacitors (Ehsani et al., 2017).

Asymmetric Hydrogenation

In the realm of asymmetric catalysis, the compound is applied in iridium-monodentate phosphoramidite-catalyzed hydrogenations, offering a method to produce chiral amines with high yield and enantioselectivity. Such applications are pivotal in the synthesis of optically active pharmaceutical ingredients (Hou et al., 2010).

Synthesis of Heterocycles

Additionally, it finds application in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, which are significant in the development of novel therapeutic agents and the study of biological processes (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

IUPAC Name

N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-29(19-20-9-3-2-4-10-20)32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-18H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGGHRJGBXAKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466377
Record name N-Benzyl-N-methyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

CAS RN

490023-37-5
Record name N-Benzyl-N-methyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
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N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
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N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

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